molecular formula C18H18O6 B105629 Triallyl trimesate CAS No. 17832-16-5

Triallyl trimesate

Cat. No. B105629
CAS RN: 17832-16-5
M. Wt: 330.3 g/mol
InChI Key: VOSUIKFOFHZNED-UHFFFAOYSA-N
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Description

Triallyl trimesate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the broader category of trimesates and their derivatives. For instance, the synthesis of MIL-96, a porous aluminum trimesate, is described, which involves the use of trimesic acid (1,3,5-benzenetricarboxylic acid) under hydrothermal conditions . This suggests that trimesates are versatile compounds that can form complex structures with potential applications in gas sorption.

Synthesis Analysis

The synthesis of related trimesate compounds involves various methods. For example, trimetallic copper trimesate with isomorphously substituted molybdenum and zinc was synthesized mechanochemically using acetates of Zn2+, Mo2+, and Cu2+ at room temperature . This indicates that trimesates can be synthesized through low-energy processes, which could be advantageous for industrial applications. Similarly, MIL-96, an aluminum trimesate, was synthesized under mild hydrothermal conditions, which involved the use of trimesic acid in water . These methods highlight the potential for synthesizing trimesates and their derivatives under relatively mild conditions.

Molecular Structure Analysis

The molecular structure of trimesates can be quite complex. The MIL-96 structure, for instance, contains isolated trinuclear mu3-oxo-bridged aluminum clusters and a honeycomb lattice based on 18-membered rings . This intricate structure is indicative of the potential complexity of trimesate derivatives, which could also apply to triallyl trimesate. The presence of trinuclear units and large rings suggests that trimesates can form frameworks with significant porosity and potential for encapsulating other molecules.

Chemical Reactions Analysis

The chemical reactions involving trimesates can lead to materials with interesting catalytic properties. The trimetallic copper trimesate with substituted molybdenum showed high efficiency and selectivity in the catalytic oxidation of cis-cyclooctene using tert-butylhydrogenperoxide as an oxidant . This demonstrates that trimesates can be part of catalytic systems, potentially due to their ability to host metal sites that are active in oxidation reactions.

Physical and Chemical Properties Analysis

Trimesates exhibit a range of physical and chemical properties. For instance, MIL-96 is capable of sorbing gases like carbon dioxide, methane, and hydrogen at various temperatures and pressures . This indicates that trimesates can have high surface areas and porosities, which are important properties for materials used in gas storage and separation. The ability to sorb gases also suggests that trimesates could be useful in environmental applications, such as carbon capture.

Scientific Research Applications

  • Polymer Modification and Rheology : TAM has been used in the modification of polypropylene to produce branched derivatives. The addition of TAM to linear polypropylene in high temperatures results in branched architectures with bimodal molecular weight and branching distributions. This modification significantly affects the polymer's melt-state rheological properties, such as dynamic shear and extensional viscosities, which are responsive to a hyper-branched chain population (Parent et al., 2009).

  • Crosslinked Microspheres and Porous Solids : A variation of precipitation polymerization using TAM has been described for the preparation of crosslinked microspheres and porous solids. TAM contributes to molecular weight growth in this process and is particularly effective in forming phase-separated hydrocarbon-monomer adducts, leading to crosslinked microspheres with varied solid-phase compositions and morphologies (Wu et al., 2009).

  • Enhancement of Polymer Thermal Properties : Research has shown that chemical modification of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) with TAM can enhance their thermal properties and crystallization kinetics. This modification strategy introduces branching into the polymer, resulting in increased crystallization temperature and overall crystallinity (Gopi et al., 2018).

  • Polymer Thermal Analysis : Organic solids prepared from TAM and triallyl phosphate have been assessed thermochemically. These powders, comprising fused aggregates, are rich in monomer and are formed through a combination of hydrocarbon addition and allyl group oligomerization. The thermal properties of these products, assessed through methods like differential scanning calorimetry and thermogravimetry, have potential applications in advanced materials (Chaudhary et al., 2011).

  • Polypropylene Maleation : The cografting of maleic anhydride and allylic coagents like TAM to polypropylene has been explored. This strategy helps control melt viscosity in maleated polypropylene by mitigating the influence of chain scission, thereby enhancing its potential for various applications (Sengupta et al., 2009).

  • Hydrolytic Degradation of Branched PLA : TAM has been used in reactive extrusion to introduce long-chain branching in poly(lactic acid) (PLA), affecting its long-term hydrolysis. This modified PLA showed a bulk erosion mechanism during degradation, with a significant impact on molar mass averages and crystallinity. Despite these modifications, the degradability of branched PLA was not adversely affected, making it suitable for degradable polymer applications (Simmons & Kontopoulou, 2018).

properties

IUPAC Name

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUIKFOFHZNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066267
Record name Triallyl trimesate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triallyl trimesate

CAS RN

17832-16-5
Record name Triallyl trimesate
Source CAS Common Chemistry
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Record name Triallyl trimesate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triallyl trimesate
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Record name Triallyl benzene-1,3,5-tricarboxylate
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Record name TRIALLYL TRIMESATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
Y Zhang, JS Parent, M Kontopoulou… - Journal of Cellular …, 2015 - journals.sagepub.com
… trimethacrylate and triallyl trimesate coagents. Coagent … in polypropylene modified by triallyl trimesate. Foams based on … polypropylenes modified by triallyl trimesate further resulted …
Number of citations: 28 journals.sagepub.com
M Nerkar, JA Ramsay, BA Ramsay… - Macromolecular …, 2014 - Wiley Online Library
… kinetics, upon employing a simple chemical modification method in the melt state using solvent-free, peroxide-initiated grafting of a multi-functional co-agent (triallyl trimesate, TAM). To …
Number of citations: 43 onlinelibrary.wiley.com
JS Parent, A Bodsworth, SS Sengupta, M Kontopoulou… - Polymer, 2009 - Elsevier
… Our recent work has revealed the chemistry of triallyl trimesate (TAM, Scheme 1) grafting to PP, as well as the architecture of PP-g-TAM products [12]. At the temperatures and reagent …
Number of citations: 95 www.sciencedirect.com
SS Sengupta, JS Parent… - Polymer Engineering & …, 2009 - Wiley Online Library
… This report is an examination of the utility of triallyl trimesate (TAM) and triallyl phosphate (TAP) as cografting reagents for PP homopolymer maleation. The impact of coagent on the …
S Gopi, M Kontopoulou, BA Ramsay… - International journal of …, 2018 - Elsevier
… A chemical modification strategy involving reaction with dicumyl peroxide and triallyl trimesate coagent was implemented to introduce branching and enhance the crystallization kinetics …
Number of citations: 50 www.sciencedirect.com
JS Parent, SS Sengupta, M Kaufman, BI Chaudhary - Polymer, 2008 - Elsevier
… A simple synthetic route involves solvent-free reactive processing wherein polyfunctional coagents such as triallyl trimesate (TAM, Scheme 1) are activated by alkyl peroxides at …
Number of citations: 54 www.sciencedirect.com
AR Kolahchi, M Kontopoulou - Polymer degradation and stability, 2015 - Elsevier
… We recently implemented peroxide-initiated grafting of a multi-functional coagent, triallyl trimesate (TAM) in the melt state together with dicumyl peroxide (DCP), to obtain PLA with long …
Number of citations: 34 www.sciencedirect.com
W Wu, JS Parent, SS Sengupta… - Journal of Polymer …, 2009 - Wiley Online Library
… of allylic esters is examined in the context of CH addition and oligomerization by analysis of allyl benzoate reaction products, and these results are extended to the triallyl trimesate (…
Number of citations: 17 onlinelibrary.wiley.com
BI Chaudhary, JM Cogen… - Journal of thermal analysis …, 2011 - akjournals.com
… This study is concerned with two allylic monomers, triallyl trimesate (TAM) and triallyl phosphate (TAP), whose peroxide-initiated reactions in the presence of tetradecane give novel …
Number of citations: 5 akjournals.com
H Simmons, P Tiwary, JE Colwell… - Polymer Degradation and …, 2019 - Elsevier
… in the melt strength, crystallization properties, and foaming of PLA, have been accomplished by employing peroxide-initiated grafting of the multi-functional co-agent triallyl trimesate (…
Number of citations: 85 www.sciencedirect.com

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